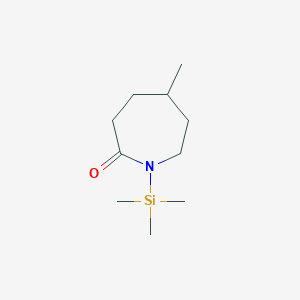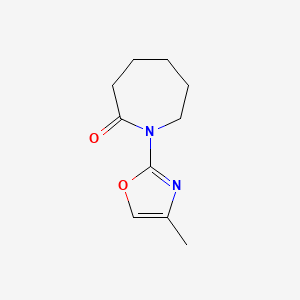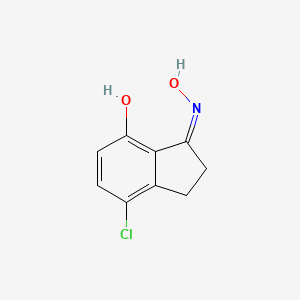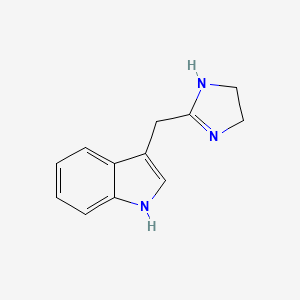
1H-Indole, 3-(2-imidazolin-2-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole is a heterocyclic compound that features both an indole and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole typically involves the cyclization of appropriate precursors. One common method involves the reaction of an indole derivative with an imidazole precursor under specific conditions that promote the formation of the desired heterocyclic structure. For example, the reaction might be catalyzed by a transition metal catalyst such as nickel or palladium, and carried out in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an indole oxide, while reduction could produce a dihydro-indole derivative.
Aplicaciones Científicas De Investigación
3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
4,5-dihydro-1h-imidazole: Shares the imidazole ring but lacks the indole moiety.
1h-indole: Contains the indole ring but lacks the imidazole component.
2-methyl-1h-indole: Similar structure but with a methyl group instead of the imidazole ring.
Uniqueness
What sets 3-((4,5-dihydro-1h-imidazol-2-yl)methyl)-1h-indole apart is the combination of both the indole and imidazole rings in a single molecule
Propiedades
Número CAS |
19853-01-1 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1H-indole |
InChI |
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)9(8-15-11)7-12-13-5-6-14-12/h1-4,8,15H,5-7H2,(H,13,14) |
Clave InChI |
HGNMPVZIINPXDA-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


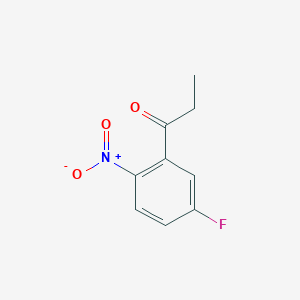
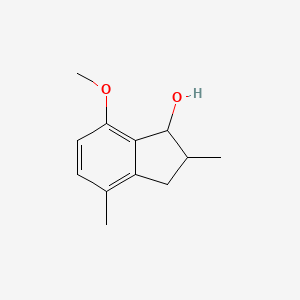

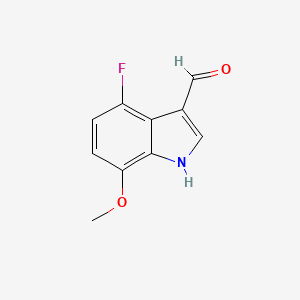
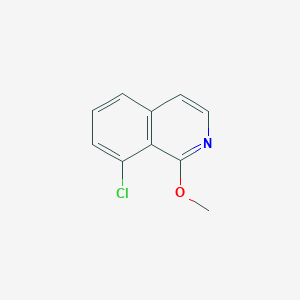
![[1,4]Thiazepino[5,6-b]indolizine](/img/structure/B15069963.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

